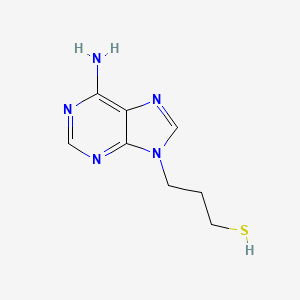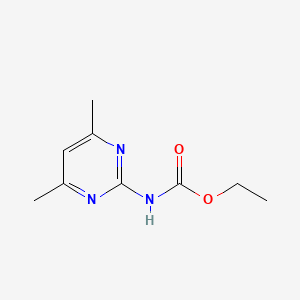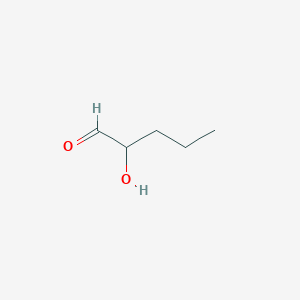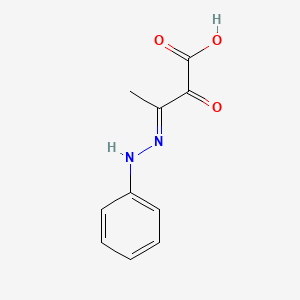
2-Oxo-3-(2-phenylhydrazono)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-3-(2-phenylhydrazono)butanoic acid is a compound that has garnered attention due to its unique chemical structure and reactivity. It is known to be a product of the oxidation of edaravone, a synthetic antioxidant used in medical treatments. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The preparation of 2-Oxo-3-(2-phenylhydrazono)butanoic acid can be achieved through the oxidation of edaravone. One method involves the reaction of edaravone with singlet oxygen, which results in the formation of this compound . This reaction can be induced by the addition of rose bengal and UVA irradiation
Chemical Reactions Analysis
2-Oxo-3-(2-phenylhydrazono)butanoic acid undergoes various chemical reactions, including oxidation and reduction. It is formed as an oxidation product of edaravone when reacted with singlet oxygen . The compound can also react with hypochlorous anions and other reactive oxygen species . Common reagents used in these reactions include singlet oxygen generators and hypochlorous anions. The major products formed from these reactions include this compound itself and other oxidation products.
Scientific Research Applications
2-Oxo-3-(2-phenylhydrazono)butanoic acid has several scientific research applications. In chemistry, it is studied for its reactivity and potential as an intermediate in organic synthesis. In biology and medicine, it is of interest due to its formation as a product of edaravone oxidation, which is used in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis . The compound’s ability to react with reactive oxygen species makes it relevant in studies related to oxidative stress and inflammation .
Mechanism of Action
The mechanism of action of 2-Oxo-3-(2-phenylhydrazono)butanoic acid involves its formation through the oxidation of edaravone by singlet oxygen . This process is significant because edaravone is known to scavenge reactive oxygen species, thereby reducing oxidative stress and inflammation . The molecular targets and pathways involved include the interaction with singlet oxygen and other reactive oxygen species, leading to the formation of the compound and its subsequent effects.
Comparison with Similar Compounds
2-Oxo-3-(2-phenylhydrazono)butanoic acid can be compared with other oxidation products of edaravone, such as 4-NO-edaravone and 4-NO2-edaravone . These compounds share similar reactivity with reactive oxygen species but differ in their specific structures and oxidation states. The uniqueness of this compound lies in its specific formation through singlet oxygen-induced oxidation, which distinguishes it from other edaravone oxidation products .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
(3E)-2-oxo-3-(phenylhydrazinylidene)butanoic acid |
InChI |
InChI=1S/C10H10N2O3/c1-7(9(13)10(14)15)11-12-8-5-3-2-4-6-8/h2-6,12H,1H3,(H,14,15)/b11-7+ |
InChI Key |
VXUYGKHNIJIEHO-YRNVUSSQSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/C(=O)C(=O)O |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


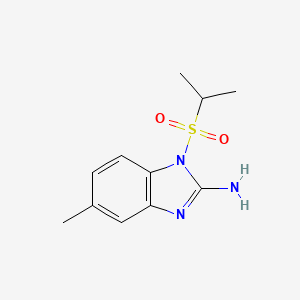
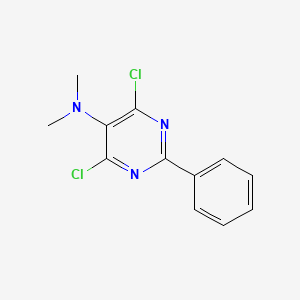
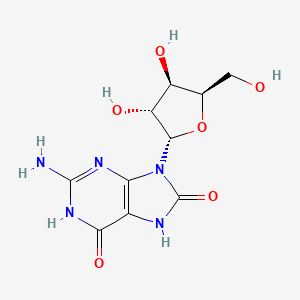
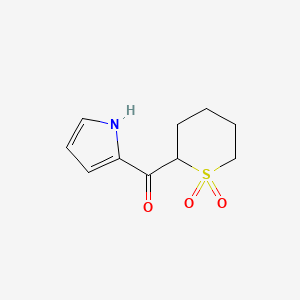
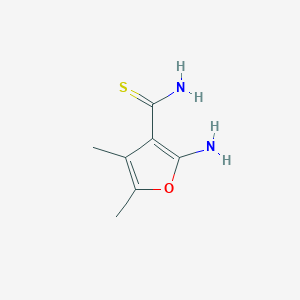
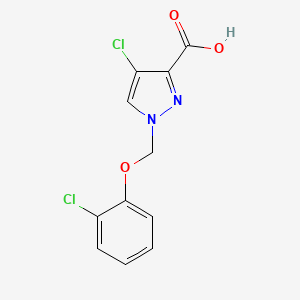
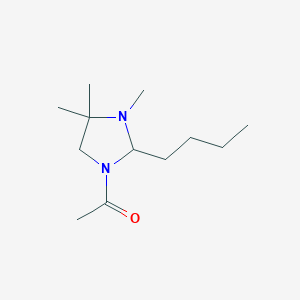
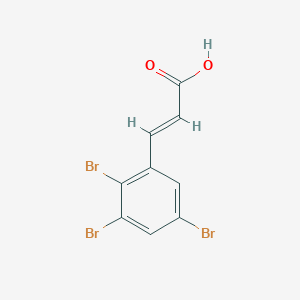
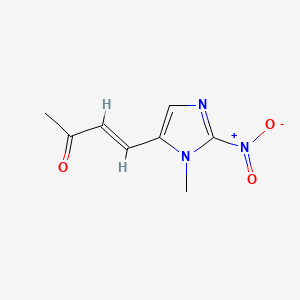
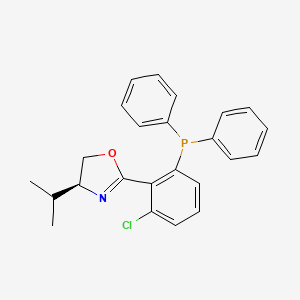
![2-(6-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B15218237.png)
